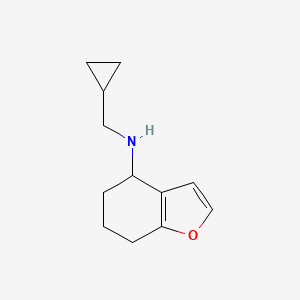
N-(cyclopropylmethyl)-4,5,6,7-tetrahydro-1-benzofuran-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(cyclopropylmethyl)-4,5,6,7-tetrahydro-1-benzofuran-4-amine is a chemical compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclopropylmethyl)-4,5,6,7-tetrahydro-1-benzofuran-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of appropriate intermediates under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scalable processes that ensure high yield and purity. Techniques such as flow chemistry and continuous processing can be employed to optimize the synthesis and minimize waste. These methods are designed to be efficient and environmentally friendly, adhering to green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(cyclopropylmethyl)-4,5,6,7-tetrahydro-1-benzofuran-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur where functional groups are replaced by other groups, facilitated by reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-(cyclopropylmethyl)-4,5,6,7-tetrahydro-1-benzofuran-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(cyclopropylmethyl)-4,5,6,7-tetrahydro-1-benzofuran-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopropyl-4-methyl-3-{2-[(2-morpholin-4-ylethyl)amino]quinazolin-6-yl}benzamide
- N-cyclopropyl-N-methylaniline
Uniqueness
N-(cyclopropylmethyl)-4,5,6,7-tetrahydro-1-benzofuran-4-amine stands out due to its unique structural features, which confer specific chemical and biological properties. Its cyclopropylmethyl group and tetrahydro-1-benzofuran-4-amine core make it distinct from other similar compounds, potentially offering unique advantages in various applications.
Properties
Molecular Formula |
C12H17NO |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
N-(cyclopropylmethyl)-4,5,6,7-tetrahydro-1-benzofuran-4-amine |
InChI |
InChI=1S/C12H17NO/c1-2-11(13-8-9-4-5-9)10-6-7-14-12(10)3-1/h6-7,9,11,13H,1-5,8H2 |
InChI Key |
ZIXWMISUCBPKSL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)OC=C2)NCC3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



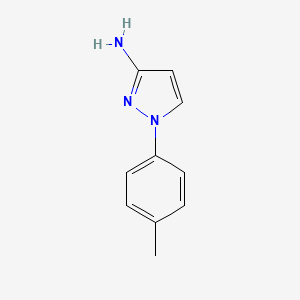
![5-[Ethyl(methyl)amino]piperidine-3-carboxylic acid](/img/structure/B13246068.png)
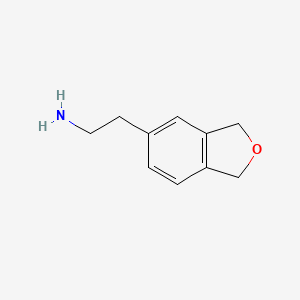
![3-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}oxolan-3-ol](/img/structure/B13246089.png)
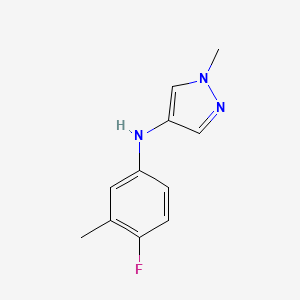
![2-[3-(3-Bromophenyl)phenyl]ethan-1-amine](/img/structure/B13246099.png)
![N-[2-(2-fluorophenyl)ethyl]thiolan-3-amine](/img/structure/B13246111.png)
![1-[(1-Iodo-2-methylpropan-2-yl)oxy]-3-methylcyclohexane](/img/structure/B13246119.png)
![3-[2-Methyl-3-(2-pyridin-4-yl-ethyl)-indolizin-1-yl]-3-oxo-propionitrile](/img/structure/B13246121.png)
![2-[(2-Methyloxolan-3-yl)amino]propane-1,3-diol](/img/structure/B13246128.png)
![(3-Ethoxypropyl)[(3-fluorophenyl)methyl]amine](/img/structure/B13246140.png)
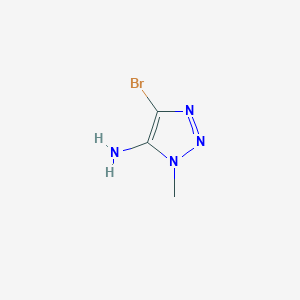
![N-[(4-Bromothiophen-2-yl)methyl]-2-methylcyclohexan-1-amine](/img/structure/B13246161.png)
